6-chloro-3-(3-methoxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
6-chloro-3-(3-methoxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family This compound is characterized by a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring The presence of a chlorine atom at the 6-position, a methoxypropyl group at the 3-position, and a thioxo group at the 2-position distinguishes it from other quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(3-methoxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-2-aminobenzamide.
Cyclization Reaction: The 6-chloro-2-aminobenzamide undergoes cyclization with carbon disulfide in the presence of a base such as potassium hydroxide to form the thioxoquinazolinone core.
Alkylation: The resulting thioxoquinazolinone is then alkylated with 3-methoxypropyl bromide under basic conditions to introduce the 3-methoxypropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(3-methoxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding dihydroquinazolinone using reducing agents like sodium borohydride.
Substitution: The chlorine atom at the 6-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-3-(3-methoxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of the thioxo group is particularly interesting for designing enzyme inhibitors.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 6-chloro-3-(3-methoxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thioxo group can form strong interactions with metal ions, which is useful in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the 3-methoxypropyl group.
3-(3-methoxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the chlorine atom at the 6-position.
6-chloro-3-(3-methoxypropyl)-quinazolin-4(1H)-one: Lacks the thioxo group.
Uniqueness
The uniqueness of 6-chloro-3-(3-methoxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chlorine atom and the thioxo group enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
6-chloro-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-17-6-2-5-15-11(16)9-7-8(13)3-4-10(9)14-12(15)18/h3-4,7H,2,5-6H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAPBFLRBGMJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C=CC(=C2)Cl)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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